N-[1-(4-Chlorophenyl)-1-methoxypropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-1-methoxypropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25ClN2O2/c1-4-11-22-12-9-16(10-13-22)19(23)21-14(2)18(24-3)15-5-7-17(20)8-6-15/h1,5-8,14,16,18H,9-13H2,2-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCMBJMJYDSKTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)Cl)OC)NC(=O)C2CCN(CC2)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Chlorophenyl)-1-methoxypropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.
Attachment of the Propynyl Group: This can be done using Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Chlorophenyl)-1-methoxypropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalysts, sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
N-[1-(4-Chlorophenyl)-1-methoxypropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound may be investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Studies: It can be used as a tool compound to study receptor interactions and signal transduction pathways.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(4-Chlorophenyl)-1-methoxypropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine/Piperazine-Based Carboxamides
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
This compound () replaces the piperidine ring with a piperazine core, adopting a chair conformation. The 4-chlorophenyl group is retained, suggesting shared pharmacophoric elements for aromatic interactions .
Fentanyl Derivatives (e.g., Cyclopropylfentanyl)
Fentanyl analogs () feature a 4-anilidopiperidine scaffold with substitutions on the piperidine and aryl groups. Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]cyclopropanecarboxamide) includes a cyclopropane carboxamide and a phenylethyl group, enhancing µ-opioid receptor affinity. In contrast, the target compound’s prop-2-ynyl and methoxypropan-2-yl groups may confer distinct selectivity or pharmacokinetic profiles .
Purine-Piperidine Hybrids ()
Derivatives like N-{1-[8-(2-Chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl]piperidin-4-yl}-2-cyclohexylacetamide (Compound 10) combine purine and piperidine moieties. However, the purine core likely directs activity toward adenosine or kinase receptors, unlike the target’s carboxamide structure .
Substitution Patterns and Pharmacological Implications
- 4-Chlorophenyl Group : Common in CNS-active compounds (e.g., fentanyl analogs, sibutramine derivatives) for enhancing lipophilicity and receptor binding. The target compound’s 4-chlorophenyl group aligns with this trend .
- Prop-2-ynyl vs. Cycloalkyl/Aryl Groups : The terminal alkyne in the target compound may increase metabolic susceptibility compared to cyclohexyl (Compound 10) or methylpentanamide (Compound 13) groups, which improve stability .
- Methoxypropan-2-yl Substituent : Similar to 1-methoxypropan-2-yl groups in pyrazolo-pyrimidinamines (), this moiety could modulate solubility and membrane permeability .
Physicochemical and Pharmacokinetic Properties (Inferred)
Biological Activity
N-[1-(4-Chlorophenyl)-1-methoxypropan-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its structural components:
- Chlorophenyl group : Contributes to the lipophilicity and potential bioactivity.
- Methoxypropan-2-yl group : May enhance solubility and stability.
- Piperidine ring : Often associated with various pharmacological effects, including analgesic and anti-inflammatory properties.
Molecular Formula
- Molecular Weight : 325.87 g/mol
- Chemical Formula : C18H24ClN3O
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives containing piperidine and chlorophenyl groups have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The study highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of these compounds.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. In a related study, several synthesized compounds demonstrated significant AChE inhibition with IC50 values ranging from 1.13 µM to 6.28 µM, indicating a strong pharmacological effect . The urease inhibition was also notable, suggesting that this compound could have therapeutic applications in treating conditions like urinary tract infections.
Case Studies
-
Study on Acetylcholinesterase Inhibition :
- Objective : To evaluate the inhibitory effects of synthesized derivatives on AChE.
- Methodology : The assay involved measuring absorbance changes at 405 nm after incubation with the test compounds.
- Results : Compounds exhibited varying degrees of inhibition, with some showing comparable efficacy to established inhibitors .
-
Antibacterial Screening :
- Objective : To assess the antibacterial efficacy against multiple strains.
- Methodology : Disk diffusion and broth microdilution methods were employed.
- Results : The compound displayed significant antibacterial properties against selected strains, supporting its potential use in antimicrobial therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes such as AChE, it prevents substrate conversion, thereby enhancing neurotransmitter levels.
- Disruption of Bacterial Cell Function : The lipophilic nature of the compound allows it to penetrate bacterial membranes, disrupting cellular integrity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
